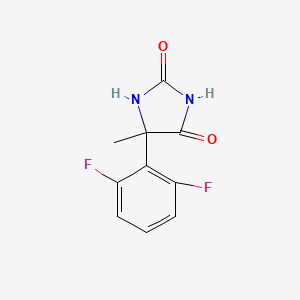

5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

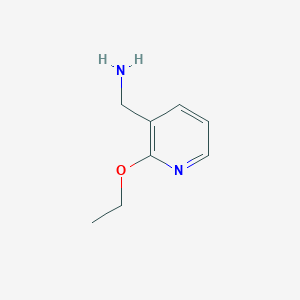

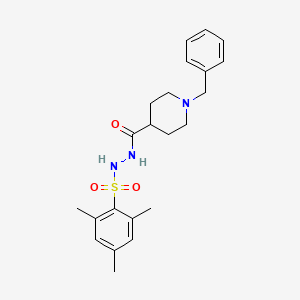

The compound "5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione" is a derivative of imidazolidine-2,4-dione, which is a core structure for various biologically active compounds. The substitution of the imidazolidine ring with fluorophenyl and methyl groups may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives typically involves the cyclization of urea derivatives with appropriate dicarbonyl compounds. For instance, the synthesis of related compounds has been described where cyclization of N-[(5,5-diphenyl)-4-oxo-2-imidazolidinyl]glycine yielded different products depending on the method used . Although the specific synthesis of 5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione is not detailed in the provided papers, similar synthetic strategies could be employed with suitable fluorinated and methylated starting materials.

Molecular Structure Analysis

Quantum mechanical calculations, such as those performed using the DFT method with a 6-311++G(d,p) basis set, can provide insights into the structural, vibrational, and electronic properties of imidazolidine-2,4-dione derivatives . The molecular structure is likely to be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methyl group, which can affect the molecule's reactivity and stability.

Chemical Reactions Analysis

Imidazolidine-2,4-dione derivatives exhibit a range of chemical reactivities. For example, reactions with Grignard reagents have been shown to yield 1,2-addition products, indicating that these compounds do not react like normal unsaturated carbonyl compounds . The presence of fluorine atoms could further influence the reactivity, potentially making the compound more susceptible to nucleophilic attack due to the increased electrophilicity of the carbonyl carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-dione derivatives can be studied using spectroscopic methods and computational approaches. For instance, FT-IR and FT-Raman spectra can be compared with calculated spectra to assign wavenumbers based on potential energy distribution . The presence of fluorine atoms is likely to affect the vibrational modes of the compound. Additionally, the molecular electrostatic potential maps and thermodynamical properties can be calculated to understand the compound's behavior in different environments .

Applications De Recherche Scientifique

Hydantoin Derivatives in Medicinal Chemistry

Hydantoins, including imidazolidine-2,4-dione, are recognized as valuable scaffolds in medicinal chemistry. Medications like phenytoin, Nitrofurantoin, and Enzalutamide highlight the importance of hydantoin in drug discovery due to their biological and pharmacological activities in therapeutic and agrochemical applications. Hydantoins also play a significant role in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, applicable to free carbonyl compounds or those protected as acetals (ketals) and cyanohydrins, is discussed as an efficient method for hydantoin synthesis, indicating its importance in creating new organic compounds for potential therapeutics (Shaikh et al., 2023).

Rhodanine-based Compounds

Rhodanine-based compounds, sharing structural similarities with thiazolidine derivatives, have been investigated for their biological activities. Despite their potential in drug discovery, these compounds have been identified as pan assay interference compounds (PAINS) and frequent hitters in screening campaigns, indicating a need for careful consideration in their medicinal applications. The review discusses the synthesis, biological activities, and mechanisms of non-specific target modulation by rhodanine-based compounds (Tomašič & Mašič, 2012).

Fluorinated Pyrimidines in Cancer Treatment

Fluorine chemistry advancements have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer. This review covers methods for 5-Fluorouracil (5-FU) synthesis, including the incorporation of isotopes for studying metabolism and biodistribution, and recent insights into how FPs perturb nucleic acid structure and dynamics. New roles for RNA- and DNA-modifying enzymes inhibited by 5-FU substitution are discussed, highlighting the evolving understanding of FP mechanisms in cancer treatment (Gmeiner, 2020).

Propriétés

IUPAC Name |

5-(2,6-difluorophenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)7-5(11)3-2-4-6(7)12/h2-4H,1H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVWKJADHBGWRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridazin-3-one](/img/structure/B2518437.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2518439.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2518444.png)

![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2518451.png)

![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)